

spectroscopic analysis and confirmation of 1-Bromo-3,5-diphenylbenzene structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-3,5-diphenylbenzene**

Cat. No.: **B177409**

[Get Quote](#)

Spectroscopic Scrutiny: Confirming the Structure of 1-Bromo-3,5-diphenylbenzene

A Comparative Guide to the Spectroscopic Analysis of **1-Bromo-3,5-diphenylbenzene** and Structurally Related Aryl Bromides

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of the spectroscopic techniques used to elucidate and confirm the structure of **1-Bromo-3,5-diphenylbenzene**. By presenting experimental data alongside that of two structurally related alternative compounds, 3,5-Dibromobiphenyl and 1,3,5-Tris(4-bromophenyl)benzene, this guide offers a practical framework for spectroscopic analysis and data interpretation in the context of substituted aromatic compounds.

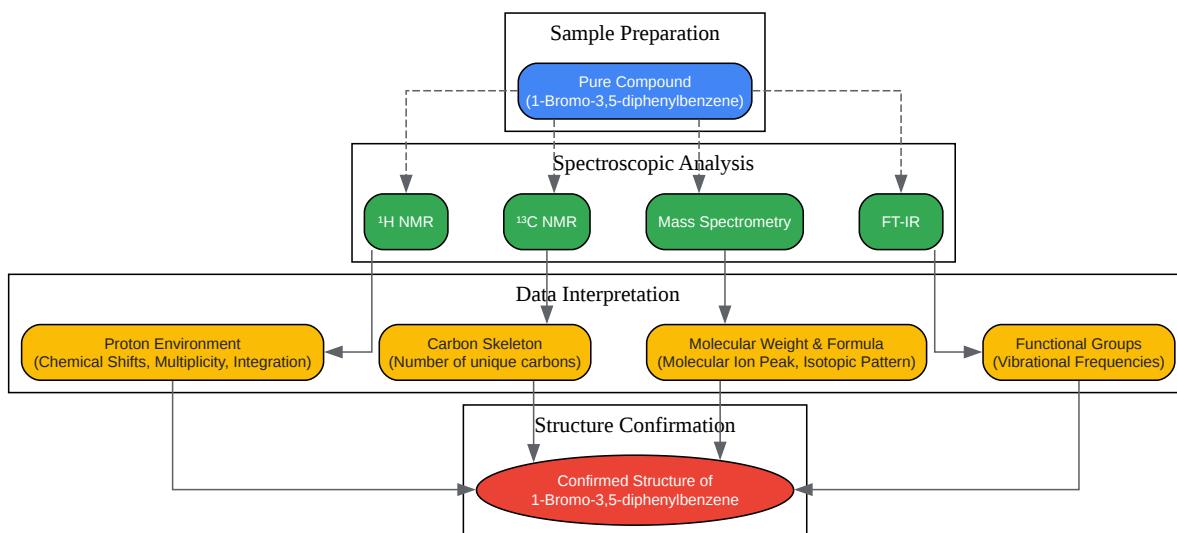
Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for **1-Bromo-3,5-diphenylbenzene** and the two comparative compounds. This side-by-side comparison facilitates the identification of unique spectral features that are characteristic of each molecule's structure.

Spectroscopic Technique	1-Bromo-3,5-diphenylbenzene	3,5-Dibromobiphenyl	1,3,5-Tris(4-bromophenyl)benzene
¹ H NMR (CDCl ₃ , 500 MHz)	δ (ppm): 7.75 (t, J=1.6 Hz, 1H), 7.65 (d, J=1.6 Hz, 2H), 7.60-7.58 (m, 4H), 7.46 (t, J=7.4 Hz, 4H), 7.38 (t, J=7.4 Hz, 2H)	δ (ppm): 7.68 (t, J=1.8 Hz, 1H), 7.58 (d, J=1.8 Hz, 2H), 7.55-7.52 (m, 2H), 7.45-7.42 (m, 3H)	δ (ppm): 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H)[1]
¹³ C NMR (CDCl ₃ , 125 MHz)	δ (ppm): 143.2, 140.9, 129.8, 129.0, 128.2, 127.5, 126.0, 122.9	δ (ppm): 143.8, 139.1, 131.9, 129.2, 128.8, 127.4, 126.8, 123.4	δ (ppm): 141.7, 139.9, 132.3, 129.0, 125.2, 122.4[1]
Mass Spectrometry (EI)	m/z: 308/310 (M ⁺ , Br isotopes), 229, 152	m/z: 310/312/314 (M ⁺ , Br ₂ isotopes), 231/233, 152	m/z: 540/542/544/546 (M ⁺ , Br ₃ isotopes), 461/463/465, 382/384, 305, 152
FT-IR (KBr)	ν (cm ⁻¹): 3058 (Ar-H), 1595, 1565, 1475, 1445 (C=C stretch), 880, 758, 695 (Ar-H bend)	ν (cm ⁻¹): 3060 (Ar-H), 1585, 1550, 1460, 1420 (C=C stretch), 870, 770, 680 (Ar-H bend)	ν (cm ⁻¹): 3043, 1595, 1489, 1379, 1075, 1007, 809[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.


Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used.

Mass Spectrometry (MS): Electron ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV. The samples were introduced via a direct insertion probe. The mass-to-charge ratios (m/z) of the molecular ions and major fragments were recorded.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were recorded using the potassium bromide (KBr) pellet method. A small amount of the solid sample was ground with dry KBr and pressed into a thin, transparent disk. The spectra were recorded over a range of 4000-400 cm^{-1} .

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis and structure confirmation of an organic compound like **1-Bromo-3,5-diphenylbenzene** is illustrated in the following diagram. This process begins with sample preparation and proceeds through data acquisition, spectral interpretation, and final structure elucidation by integrating the information from multiple spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis and structure confirmation of **1-Bromo-3,5-diphenylbenzene**.

Structure Confirmation of 1-Bromo-3,5-diphenylbenzene

The combined spectroscopic data provides definitive evidence for the structure of **1-Bromo-3,5-diphenylbenzene**.

- ^1H NMR: The proton NMR spectrum displays a characteristic pattern for a 1,3,5-trisubstituted benzene ring with two identical phenyl substituents. The triplet at 7.75 ppm corresponds to the proton at the C4 position, coupled to the two equivalent protons at C2 and C6. The

doublet at 7.65 ppm represents these C2 and C6 protons. The multiplets between 7.38 and 7.60 ppm are attributed to the protons of the two phenyl rings.

- ^{13}C NMR: The carbon NMR spectrum shows the expected number of signals for the unique carbon atoms in the molecule, consistent with its symmetrical structure. The signal at 122.9 ppm is characteristic of a carbon atom attached to a bromine atom.
- Mass Spectrometry: The mass spectrum exhibits a molecular ion peak (M^+) at m/z 308 and 310 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. The fragmentation pattern further supports the proposed structure.
- FT-IR Spectroscopy: The FT-IR spectrum shows absorption bands typical for aromatic C-H stretching (around 3058 cm^{-1}) and aromatic C=C stretching vibrations ($1595\text{-}1445\text{ cm}^{-1}$). The strong absorptions in the fingerprint region ($880\text{-}695\text{ cm}^{-1}$) are indicative of the substitution pattern on the benzene rings.

By comparing these spectral features with those of 3,5-Dibromobiphenyl and 1,3,5-Tris(4-bromophenyl)benzene, the unique structural attributes of **1-Bromo-3,5-diphenylbenzene** can be unequivocally established. This systematic and comparative approach to spectroscopic analysis is indispensable for ensuring the structural integrity of compounds in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [spectroscopic analysis and confirmation of 1-Bromo-3,5-diphenylbenzene structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177409#spectroscopic-analysis-and-confirmation-of-1-bromo-3-5-diphenylbenzene-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com